![molecular formula C11H20O4S B1454477 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid CAS No. 1178202-86-2](/img/structure/B1454477.png)
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid
Overview
Description
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid is an organic compound characterized by a cyclohexane ring attached to a sulfonyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid typically involves the reaction of cyclohexanesulfonyl chloride with 3-methylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted cyclohexanesulfonyl derivatives.
Scientific Research Applications
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonic acid: Similar structure but lacks the butanoic acid moiety.
3-Methylbutanoic acid: Similar structure but lacks the cyclohexanesulfonyl group.
Cyclohexanesulfonyl chloride: Precursor in the synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid.
Uniqueness
This compound is unique due to the combination of the cyclohexane ring, sulfonyl group, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.
Biological Activity
Overview
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid, with the CAS number 1178202-86-2, is an organic compound characterized by a cyclohexane ring attached to a sulfonyl group and a butanoic acid moiety. This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This mechanism may lead to alterations in various biochemical pathways, contributing to its observed effects in biological systems.
Enzyme Inhibition
The compound's sulfonyl group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This characteristic can be leveraged for therapeutic applications, particularly in treating diseases where enzyme dysregulation is a factor .
Case Studies
- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various sulfonamide derivatives on human tumor cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the structure of sulfonamides could enhance their antitumor properties.
- Enzyme Interaction Studies : In vitro assays demonstrated that compounds with similar sulfonyl functionalities inhibited key metabolic enzymes involved in cancer progression. These findings support the hypothesis that this compound may also possess similar inhibitory effects on relevant enzymes .
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Cyclohexanesulfonic Acid | Lacks the butanoic acid moiety | Limited biological activity |
3-Methylbutanoic Acid | Lacks the cyclohexanesulfonyl group | Minimal activity; primarily a fatty acid |
Cyclohexanesulfonyl Chloride | Precursor for synthesis of this compound | Reactive; used in synthesis |
The unique combination of a cyclohexane ring, a sulfonyl group, and a butanoic acid moiety in this compound imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.
Properties
IUPAC Name |
2-cyclohexylsulfonyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-8(2)10(11(12)13)16(14,15)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUHVRKXPGBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178202-86-2 | |
Record name | 2-(cyclohexanesulfonyl)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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